Superior Inhibitory Potency of Cyp3A4-IN-1 vs. Ritonavir
Cyp3A4-IN-1 (compound 5a) demonstrates superior inhibitory potency against CYP3A4 when directly compared to ritonavir, a clinically used pharmacoenhancer, within the same assay system. This provides a clear quantitative basis for selecting Cyp3A4-IN-1 over ritonavir for in vitro studies requiring higher potency [1].
| Evidence Dimension | Inhibition of CYP3A4 activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.085 µM |
| Comparator Or Baseline | Ritonavir (IC50 = 0.130 µM) |
| Quantified Difference | Cyp3A4-IN-1 is 1.53-fold more potent (lower IC50) |
| Conditions | In vitro assay using reconstituted CYP3A4 system |
Why This Matters
This validated 1.53-fold potency advantage is critical for applications where strong CYP3A4 inhibition is required to effectively block metabolism, such as in pharmacokinetic booster studies.
- [1] Samuels ER, Sevrioukova IF. An increase in side-group hydrophobicity largely improves the potency of ritonavir-like inhibitors of CYP3A4. Bioorg Med Chem. 2020;28(8):115349. DOI: 10.1016/j.bmc.2020.115349. View Source
